molecular formula C17H20FN3O B2519602 N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034505-06-9

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2519602
CAS RN: 2034505-06-9
M. Wt: 301.365
InChI Key: RQHWYKLNLBDLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O and its molecular weight is 301.365. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Research has shown that derivatives of benzo[d]imidazole have been explored for their antitumor properties. A study focused on the design and synthesis of novel 2-imidazolinyl substituted benzo[b]thieno-2-carboxamides bearing either benzimidazole or benzothiazole subunits. These compounds exhibited moderate antiproliferative activities in vitro against a panel of human cancer cell lines, showing potential as antitumor agents with a selectivity against HeLa cells for certain derivatives (Cindrić et al., 2017).

Antihypertensive Effects

N-substituted imidazoles have been discovered as potent, orally active antihypertensives. A series of nonpeptide angiotensin II receptor antagonists prepared as N-(biphenylylmethyl)imidazoles demonstrated potent antihypertensive effects upon oral administration, which signifies the potential of structurally similar compounds for therapeutic applications in managing hypertension (Carini et al., 1991).

Anti-Breast Cancer Agents

Another study synthesized a series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters, evaluating them for antiproliferative effects against breast cancer cell lines. These compounds showed comparable or greater effects than cisplatin, highlighting the potential of benzo[d]imidazole derivatives as anti-breast cancer agents. One compound, in particular, showed significant potency, suggesting the potential for development into effective cancer therapeutics (Karthikeyan et al., 2017).

Synthesis and Structural Studies

Research into the synthesis and structural characterization of benzo[d]imidazole derivatives continues to contribute to the understanding of their potential applications. For example, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provided insights into the molecular structures, which can aid in the design of compounds with specific biological activities (Richter et al., 2023).

Future Directions

Imidazole and benzimidazole derivatives have shown promise in various applications, including as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents . Future research could explore the potential applications of “N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” in these areas .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-11-20-15-7-4-13(10-16(15)21-11)17(22)19-9-8-12-2-5-14(18)6-3-12/h2-3,5-6,13H,4,7-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHWYKLNLBDLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.